molecular formula C7H10N2O2 B14732806 4-Ethoxy-1-methylpyrimidin-2(1h)-one CAS No. 6220-46-8

4-Ethoxy-1-methylpyrimidin-2(1h)-one

Cat. No.: B14732806
CAS No.: 6220-46-8
M. Wt: 154.17 g/mol
InChI Key: LVHVTYQPRMNICT-UHFFFAOYSA-N
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Description

4-Ethoxy-1-methylpyrimidin-2(1H)-one is a heterocyclic organic compound belonging to the pyrimidinone family. Its structure features a pyrimidine ring with an ethoxy group at position 4, a methyl group at position 1, and a ketone at position 2. Pyrimidinones are critical in medicinal chemistry due to their resemblance to nucleic acid bases and their ability to interact with biological targets.

Properties

CAS No.

6220-46-8

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

4-ethoxy-1-methylpyrimidin-2-one

InChI

InChI=1S/C7H10N2O2/c1-3-11-6-4-5-9(2)7(10)8-6/h4-5H,3H2,1-2H3

InChI Key

LVHVTYQPRMNICT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=O)N(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1-methylpyrimidin-2(1h)-one typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidinone ring. The reaction conditions often include heating the mixture to reflux and using a solvent such as ethanol or water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1-methylpyrimidin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidinone derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidinones, which can have different biological and chemical properties.

Scientific Research Applications

4-Ethoxy-1-methylpyrimidin-2(1h)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-1-methylpyrimidin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an antagonist or agonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Bioactivity
6-Methoxy-1-methylpyrimidin-2(1H)-one Methoxy (C6), Methyl (C1) C₆H₈N₂O₂ Increased solubility due to methoxy; used in nucleic acid research
5-Fluoro-2-methoxy-1-methylpyrimidin-4(1H)-one Fluoro (C5), Methoxy (C2), Methyl (C1) C₆H₇FN₂O₂ Fluorine enhances electronegativity; shows enzyme inhibition
1-(4-Methylpyrimidin-2-yl)ethan-1-amine dihydrochloride Methyl (C4), Amine (C2) C₇H₁₂Cl₂N₄ Dihydrochloride form improves stability; used in receptor studies
5-Ethoxy-1-methyl-6-(((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one Ethoxy (C5), Methyl (C1), Complex substituents C₂₉H₃₁N₂O₅ Multi-functional groups enable diverse bioactivity; studied for therapeutic potential

Key Observations :

  • Substituent Position : The position of alkoxy groups (e.g., ethoxy at C4 vs. methoxy at C6) significantly impacts bioactivity. For example, 4-Ethoxy-1-methylpyrimidin-2(1H)-one’s ethoxy group may enhance binding to hydrophobic enzyme pockets compared to methoxy analogues .
  • Lipophilicity : Ethoxy groups increase lipophilicity compared to methoxy, as seen in 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one, which shows higher cell permeability .
  • Electronic Effects : Fluorine at C5 (in 5-Fluoro-2-methoxy-1-methylpyrimidin-4(1H)-one) introduces electronegativity, altering reactivity and binding affinity .

Physicochemical Properties

  • Solubility : Methoxy-substituted derivatives (e.g., 6-Methoxy-1-methylpyrimidin-2(1H)-one) exhibit higher aqueous solubility due to polar oxygen atoms, whereas ethoxy groups reduce solubility but enhance lipid bilayer penetration .
  • Stability : Dihydrochloride salts (e.g., 1-(4-Methylpyrimidin-2-yl)ethan-1-amine dihydrochloride) demonstrate improved stability under physiological conditions compared to free bases .

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